molecular formula C18H24N2O4 B2535568 tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate CAS No. 2138211-63-7

tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2535568
CAS No.: 2138211-63-7
M. Wt: 332.4
InChI Key: IMEAEVVVTYUBKX-UHFFFAOYSA-N
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Description

This compound is a spirocyclic benzoxazepine-piperidine hybrid with a tert-butyl carbamate protecting group. Its molecular formula is C₁₈H₂₄N₂O₄, and molecular weight is 318.4 g/mol (purity ≥95%) . The tert-butyl carbamate group enhances stability and solubility, making it a common intermediate in medicinal chemistry for drug discovery, particularly for central nervous system (CNS) targets .

Properties

IUPAC Name

tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)12-19-15(21)13-6-4-5-7-14(13)23-18/h4-7H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEAEVVVTYUBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: This step typically involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Spiro Formation: The spiro linkage is formed by reacting the benzoxazepine intermediate with a piperidine derivative. This step often requires the use of a strong base, such as sodium hydride, to facilitate the nucleophilic attack.

    tert-Butyl Protection:

Chemical Reactions Analysis

tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, ring saturation, and functional groups. Below is a comparative analysis based on molecular properties, synthetic routes, and applications:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Purity LogP
Target compound (1341039-62-0) C₁₈H₂₄N₂O₄ 318.4 5-oxo group, spiro[1,4-benzoxazepine] ≥95% ~2.0*
tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (693789-34-3) C₁₈H₂₆N₂O₃ 318.4 Saturated 4,5-dihydro benzoxazepine, no oxo ≥95% 2.02
tert-Butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate C₁₈H₂₅FN₂O₃ 336.4 6-fluoro substitution, 1,5-benzoxazepine N/A 2.02†
1'-methyl-4-(oxan-4-yl)-4,5-dihydro-3H-spiro[[1,4]benzoxazepine-2,4'-piperidine] (CM3852-0277) C₁₉H₂₈N₂O₂ 316.4 Methyl group, tetrahydropyran substitution N/A 2.02

*Estimated based on analogs; †Fluorine substitution minimally alters LogP due to electronegativity.

Key Differences and Implications

This may improve binding affinity to enzymes or receptors, such as GABA modulators or kinase targets. Fluorinated derivatives (e.g., 6-fluoro in CAS 690632-14-5 ) exhibit increased metabolic stability and bioavailability due to fluorine’s electron-withdrawing effects .

Ring Saturation and Heterocycle Position :

  • Saturated 4,5-dihydro analogs (e.g., CAS 693789-34-3 ) lack the 5-oxo group, reducing conformational rigidity but improving solubility.
  • Substitution of 1,5-benzoxazepine (vs. 1,4 in the target) alters ring strain and electronic distribution, affecting reactivity .

Synthetic Complexity :

  • The target compound’s synthesis likely involves condensation of a benzoxazepine precursor with tert-butyl piperidine-1-carboxylate under acidic conditions, similar to methods in . Fluorinated analogs require halogenation steps, increasing synthetic difficulty .

Safety and Handling :

  • The target compound and analogs (e.g., CAS 693789-34-3) are flagged for explosivity (H205), flammability (H225), and aquatic toxicity (H402) . Strict storage (<-20°C) and PPE (gloves, goggles) are mandated.

Biological Activity

Tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological assays, and comparative studies with similar compounds.

Structural Characteristics

The compound features a spiro linkage connecting a benzoxazepine moiety to a piperidine ring. The presence of the tert-butyl ester group significantly influences its solubility and biological interactions. The structural formula can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Spiro Compound : Utilizing cyclization reactions between appropriate precursors.
  • Functional Group Modifications : Employing reagents that facilitate the introduction of the tert-butyl carboxylate group.
  • Purification Techniques : Such as recrystallization or chromatography to isolate the final product.

Preliminary studies indicate that this compound may interact with specific receptors or enzymes within biological systems. The mechanisms of action are still under investigation but may involve:

  • Enzyme Inhibition : Potential inhibition of acetylcholinesterase or other relevant enzymes.
  • Receptor Modulation : Interaction with neurotransmitter receptors affecting neuroactivity.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings from these studies include:

Assay TypeResultReference
Acetylcholinesterase InhibitionIC50 values indicating moderate inhibition
Antimicrobial ActivityEffective against certain bacterial strains
CytotoxicityLow cytotoxicity in cancer cell lines

Comparative Studies

Comparative analysis with structurally similar compounds reveals significant variations in biological activity based on functional group modifications. For instance:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Chlorine substitutionEnhanced neuroactivity
Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Presence of an oxo groupVaries based on carbonyl functionality
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Fluorine atom presentAntimicrobial properties reported

These comparisons illustrate how variations in halogenation and functional groups can significantly influence both chemical behavior and biological activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases.
  • Anticancer Properties : Another investigation focused on its cytotoxic effects against various cancer cell lines, showing promise as a lead compound for further development.
  • Antimicrobial Activity : Research indicated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

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